molecular formula C9H6F4O3 B6296215 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid CAS No. 2244107-74-0

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B6296215
CAS No.: 2244107-74-0
M. Wt: 238.14 g/mol
InChI Key: ZWBNYDCDHMIGGU-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 238.14 . The IUPAC name is 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid .


Synthesis Analysis

The synthesis of such compounds often involves the use of fluorinated substituents due to their excellent lipophilicity and binding affinity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15) .


Chemical Reactions Analysis

As a benzoic acid building block, this compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that fluorinated compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Fluorinated compounds continue to attract attention in the field of chemistry and biochemistry . Given the utility of fluorinated substituents in the synthesis of active pharmaceutical ingredients, it’s likely that more research will be conducted on compounds like 5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid in the future .

Properties

IUPAC Name

3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBNYDCDHMIGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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